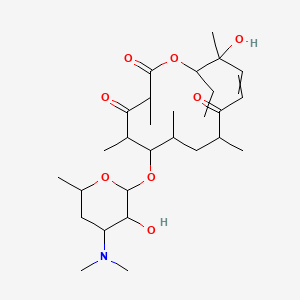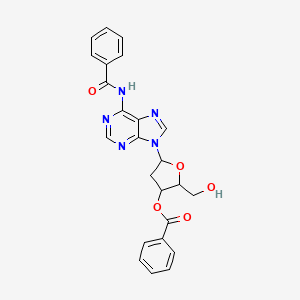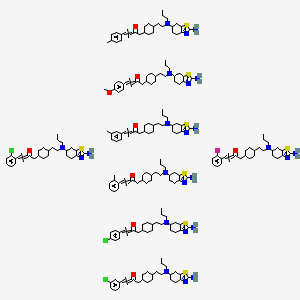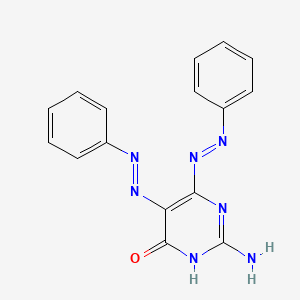![molecular formula C25H29N3O8 B13383355 (2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Dap(Boc-Aoa)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Dap(Boc-Aoa)-OH typically involves multiple steps:
Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using Fmoc and Boc groups. This is usually done by reacting the amino acid with Fmoc-Cl and Boc2O in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DIC in the presence of a base.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of Fmoc-L-Dap(Boc-Aoa)-OH follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale purification systems are often used to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Boc is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions yield longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of enzymes and other biologically active molecules.
Mechanism of Action
The mechanism of action of Fmoc-L-Dap(Boc-Aoa)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted reactions at the amino groups, allowing for selective reactions at other sites. This enables the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH: Another amino acid derivative with Fmoc and Boc protecting groups.
Fmoc-L-Orn(Boc)-OH: Similar structure but with ornithine instead of diaminopropionic acid.
Uniqueness:
Fmoc-L-Dap(Boc-Aoa)-OH: is unique due to the presence of diaminopropionic acid, which provides additional functional groups for further modification.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQNEDYPNTPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)


![2,3-Dihydroxypropyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13383334.png)

![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
